molecular formula C7H5N3O B128769 1,2,3-Benzotriazin-4(3H)-one CAS No. 90-16-4

1,2,3-Benzotriazin-4(3H)-one

Cat. No.: B128769
CAS No.: 90-16-4
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring

Mechanism of Action

Target of Action

1,2,3-Benzotriazin-4(3H)-one is a versatile compound that has been used in various chemical reactions . .

Mode of Action

The compound has been shown to undergo photocatalytic reactions . In one study, a regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones was developed to access 3-substituted isoindolinones . This suggests that the compound can interact with light and other molecules to undergo significant transformations.

Biochemical Pathways

Its ability to undergo photocatalytic reactions suggests that it could potentially influence pathways involving light-sensitive molecules or reactions .

Result of Action

The results of the action of this compound are largely dependent on the specific reactions it is involved in. For instance, in the case of the photocatalytic reaction, the compound undergoes denitrogenation and a subsequent nitrogen-mediated hydrogen atom shift, leading to the formation of 3-substituted isoindolinones . These products are important structural motifs present in many biologically active molecules and natural products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its photocatalytic activity is dependent on the presence of light, particularly violet light (420 nm) . Other factors, such as the presence of other reactants and the specific conditions of the reaction (e.g., temperature, pressure), can also influence the compound’s reactivity and the outcomes of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzotriazin-4(3H)-one can be synthesized through various methods. One efficient method involves the visible light-induced denitrogenative annulation reaction with alkenes and alkynes via electron donor-acceptor complex formation . This method avoids the use of metal and external photocatalysts and proceeds under blue LED light irradiation in the presence of DIPEA (N,N-diisopropylethylamine).

Another method involves the continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reaction . This method uses acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm), resulting in high yields within a short residence time.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust processes. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and process robustness .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: Another triazine derivative with different reactivity and applications.

    Benzotriazole: A related compound with a triazole ring fused to a benzene ring.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one is unique due to its ability to undergo visible light-induced denitrogenative annulation reactions without the need for metal or external photocatalysts . This makes it a valuable compound for sustainable and green chemistry applications.

Properties

IUPAC Name

3H-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
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InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=N2
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Molecular Formula

C7H5N3O
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DSSTOX Substance ID

DTXSID5026544
Record name 1,2,3-Benzotriazin-4(1H)-one
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Molecular Weight

147.13 g/mol
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Physical Description

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3-Benzotriazin-4(1H)-one
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Solubility

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/
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Vapor Pressure

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/
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Color/Form

Tan powder, Needles from cyclohexane

CAS No.

90-16-4
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Melting Point

210 °C (decomposes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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